molecular formula C24H24N4O4S B295842 (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295842
M. Wt: 464.5 g/mol
InChI Key: POFIWARBDHRSEW-OCTOJFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes an imino group, an isopropyl group, and a benzylidene moiety linked through an ethoxy bridge to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include substituted thiadiazoles and pyrimidines, which undergo condensation reactions to form the core structure. The introduction of the benzylidene moiety is achieved through a Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The scalability of the synthesis process is crucial for commercial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Benzyl derivatives with increased stability.

    Substitution: Compounds with modified functional groups, enhancing their reactivity or biological activity.

Scientific Research Applications

(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has garnered interest in various scientific fields due to its unique structure and properties.

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

Industrially, the compound is explored for its use in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or other functional materials.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The imino group and benzylidene moiety are key functional groups that facilitate binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 5-imino-2-isopropyl-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

Compared to similar compounds, (6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its specific substitution pattern and the presence of the methoxyphenoxy group

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O4S/c1-15(2)23-27-28-21(25)18(22(29)26-24(28)33-23)14-16-8-10-17(11-9-16)31-12-13-32-20-7-5-4-6-19(20)30-3/h4-11,14-15,25H,12-13H2,1-3H3/b18-14-,25-21?

InChI Key

POFIWARBDHRSEW-OCTOJFLBSA-N

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4OC)C(=O)N=C2S1

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4OC)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4OC)C(=O)N=C2S1

Origin of Product

United States

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